molecular formula C5H6OS B13617295 3-Methylthiophen-2-ol

3-Methylthiophen-2-ol

Cat. No.: B13617295
M. Wt: 114.17 g/mol
InChI Key: HYCQDSHZGRNFRS-UHFFFAOYSA-N
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Description

3-Methylthiophen-2-ol is an organosulfur compound with the molecular formula C(_5)H(_6)OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is known for its distinctive odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylthiophen-2-ol can be synthesized through several methods. One common approach involves the sulfidation of 2-methylsuccinate. This process typically requires a sulfurizing agent such as phosphorus pentasulfide (P(4)S({10})) under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced via vapor-phase dehydrogenation of 3-methylthiophene. This method involves the removal of hydrogen atoms from 3-methylthiophene in the presence of a catalyst at high temperatures .

Chemical Reactions Analysis

Types of Reactions

3-Methylthiophen-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are often used.

    Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

3-Methylthiophen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylthiophen-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Methylthiophen-2-ol can be compared with other thiophene derivatives:

    2-Methylthiophene: Similar in structure but differs in the position of the methyl group.

    3-Methylthiophene: Lacks the hydroxyl group present in this compound.

    Thiophene: The parent compound without any substituents.

Uniqueness

This compound is unique due to the presence of both a methyl group and a hydroxyl group on the thiophene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

IUPAC Name

3-methylthiophen-2-ol

InChI

InChI=1S/C5H6OS/c1-4-2-3-7-5(4)6/h2-3,6H,1H3

InChI Key

HYCQDSHZGRNFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)O

Origin of Product

United States

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